N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid
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Overview
Description
N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes adamantyl, pyridinyl, and morpholine moieties, making it an interesting subject for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Formation of the Adamantyl Moiety:
Pyridinyl and Pyrrol Functionalization: The pyridinyl and pyrrol groups are introduced through condensation reactions and cyclizations.
Sulfonylation and Morpholine Introduction: The sulfonyl group is added via sulfonylation reactions, and the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
Scientific Research Applications
N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share structural similarities and are known for their applications in medicinal chemistry.
Phenylboronic Pinacol Esters: These compounds are used in drug design and delivery.
Uniqueness
N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C28H36F3N5O8S |
---|---|
Molecular Weight |
659.7 g/mol |
IUPAC Name |
N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H35N5O6S.C2HF3O2/c1-25(24(34)29-14-26(27)18-9-16-8-17(11-18)12-19(26)10-16)15-30(6-7-37-25)38(35,36)20-2-3-21(28-13-20)31-22(32)4-5-23(31)33;3-2(4,5)1(6)7/h2-5,13,16-19,32-33H,6-12,14-15,27H2,1H3,(H,29,34);(H,6,7) |
InChI Key |
JQCBQKMGUPZGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCO1)S(=O)(=O)C2=CN=C(C=C2)N3C(=CC=C3O)O)C(=O)NCC4(C5CC6CC(C5)CC4C6)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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